molecular formula C15H18N2O4 B556939 (R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid CAS No. 501015-21-0

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

Cat. No. B556939
M. Wt: 290.31 g/mol
InChI Key: QSPUAVCHVGCBGN-GFCCVEGCSA-N
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Description

The compound “®-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid” is an amino acid derivative. It contains a tert-butoxycarbonyl (Boc) group, which is a common protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains a cyanophenyl group, which is a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring) with a cyanide (-CN) group attached .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the Boc group, the cyanophenyl group, and the carboxylic acid group. The Boc group would add steric bulk to the molecule, which could influence its reactivity .


Chemical Reactions Analysis

The Boc group in the compound can be removed under acidic conditions, revealing the amine group . The cyanophenyl group might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific groups present in the molecule. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

  • Chemistry and Biology of the tert-butyl group

    • The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
    • It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
    • The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
    • The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .
  • Chemistry and Biology of the tert-butyl group

    • The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
    • It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
    • The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
    • The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .
  • Chemistry and Biology of the tert-butyl group

    • The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure .
    • It has various applications in chemical transformations and is also relevant in nature, being implicated in biosynthetic and biodegradation pathways .
    • The methods of application and experimental procedures vary depending on the specific chemical transformation or biological pathway being studied .
    • The outcomes of these studies highlight the unique reactivity pattern of the tert-butyl group and its potential applications in biocatalytic processes .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential drug, future research might focus on its biological activity, toxicity, and metabolic stability .

properties

IUPAC Name

(3R)-3-(3-cyanophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(8-13(18)19)11-6-4-5-10(7-11)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPUAVCHVGCBGN-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70375878
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-3-(3-cyanophenyl)propanoic acid

CAS RN

501015-21-0
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-cyanophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70375878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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